molecular formula C12H9FN2O2 B14704223 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester CAS No. 23723-31-1

3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester

Cat. No.: B14704223
CAS No.: 23723-31-1
M. Wt: 232.21 g/mol
InChI Key: WOFJTSLEYUNNQE-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridinecarboxylic acid with (5-fluoro-3-pyridinyl)methanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other pyridinecarboxylic acids. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.

Properties

CAS No.

23723-31-1

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)methyl pyridine-3-carboxylate

InChI

InChI=1S/C12H9FN2O2/c13-11-4-9(5-15-7-11)8-17-12(16)10-2-1-3-14-6-10/h1-7H,8H2

InChI Key

WOFJTSLEYUNNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=CC(=CN=C2)F

Origin of Product

United States

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